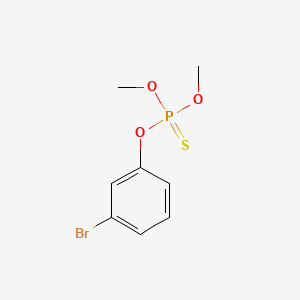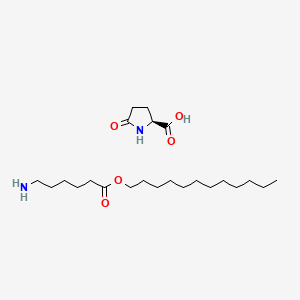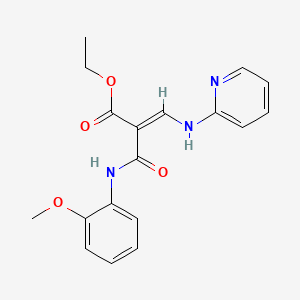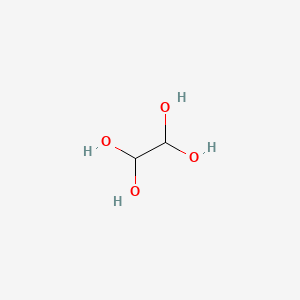
Ethane-1,1,2,2-tetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethane-1,1,2,2-tetrol, also known as 1,1,2,2-tetrahydroxyethane, is an organic compound with the molecular formula C₂H₆O₄. This compound is characterized by the presence of four hydroxyl groups attached to a two-carbon backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethane-1,1,2,2-tetrol can be synthesized through several methods. One common approach involves the reduction of glyoxal in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions and yields this compound as the primary product .
Industrial Production Methods: On an industrial scale, this compound can be produced through the catalytic hydrogenation of glyoxal. This process involves the use of a metal catalyst, such as palladium or platinum, under controlled temperature and pressure conditions to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Ethane-1,1,2,2-tetrol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form glyoxal or other oxidation products.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups using appropriate reagents and conditions.
Major Products Formed: The major products formed from these reactions include glyoxal (oxidation), this compound derivatives (substitution), and reduced forms of the compound (reduction) .
Applications De Recherche Scientifique
Ethane-1,1,2,2-tetrol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: this compound is studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethane-1,1,2,2-tetrol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their structure and function. This property makes this compound a valuable compound in studying molecular interactions and designing new materials .
Comparaison Avec Des Composés Similaires
Ethane-1,1,2,2-tetrol can be compared with other polyhydric alcohols such as:
Ethane-1,2-diol (ethylene glycol): Unlike this compound, ethane-1,2-diol has only two hydroxyl groups and is widely used as an antifreeze agent.
Propane-1,2,3-triol (glycerol): Glycerol has three hydroxyl groups and is commonly used in pharmaceuticals and cosmetics.
Butane-1,2,3,4-tetrol (erythritol): Erythritol, like this compound, has four hydroxyl groups but differs in its carbon backbone structure.
Propriétés
Numéro CAS |
44307-07-5 |
|---|---|
Formule moléculaire |
C2H6O4 |
Poids moléculaire |
94.07 g/mol |
Nom IUPAC |
ethane-1,1,2,2-tetrol |
InChI |
InChI=1S/C2H6O4/c3-1(4)2(5)6/h1-6H |
Clé InChI |
AXCZRQHGMPTZPR-UHFFFAOYSA-N |
SMILES canonique |
C(C(O)O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


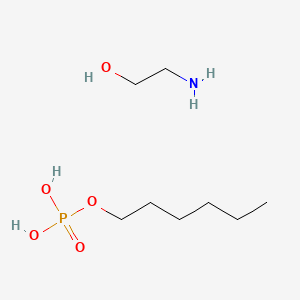
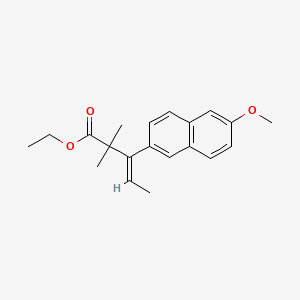
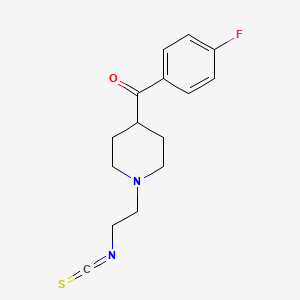
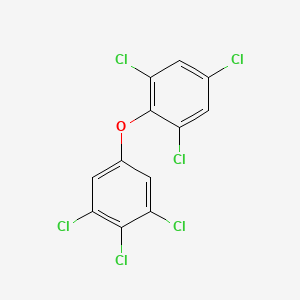
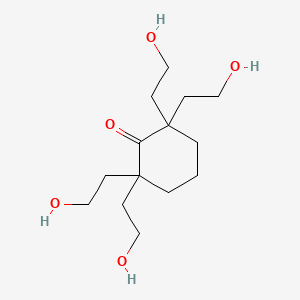
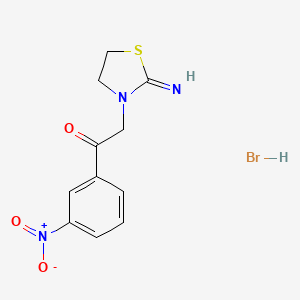
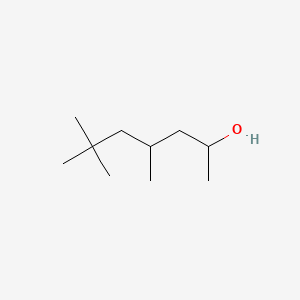
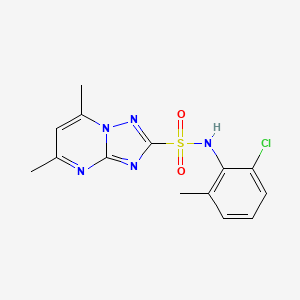
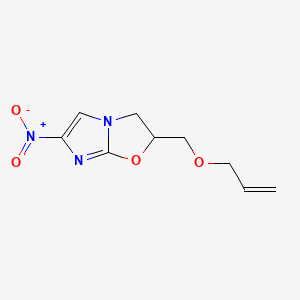
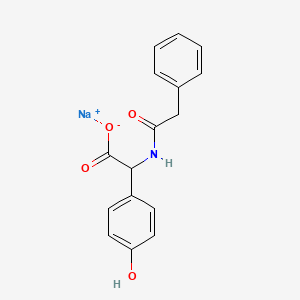
![Pentanoic acid, 4-[[[4-[[(pentyloxy)carbonyl]oxy]phenyl]imino]methyl]phenyl ester](/img/structure/B15180393.png)
